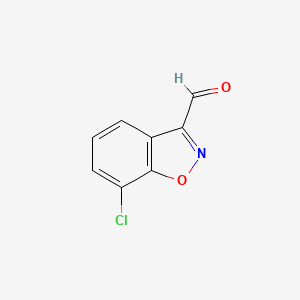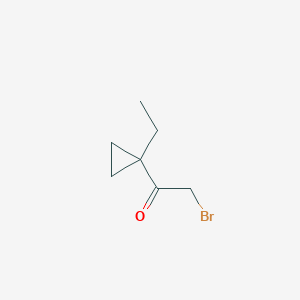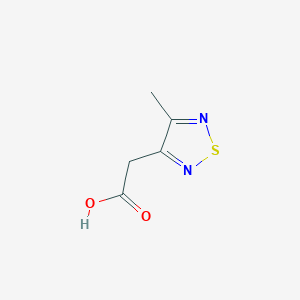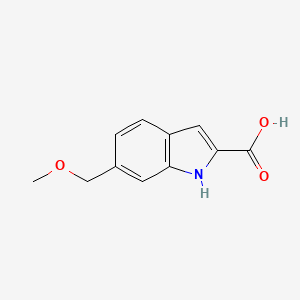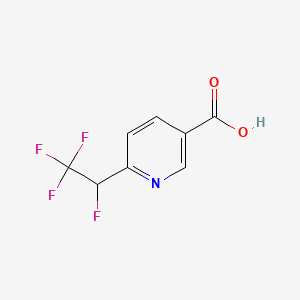
6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of fluorine atoms in the compound imparts unique physical, chemical, and biological properties. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.
科学研究应用
6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it suitable for studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their stability and bioactivity.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
作用机制
The mechanism of action of 6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing effect of fluorine can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in biological pathways and enzyme activities .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Another fluorinated pyridine with a trifluoromethyl group at a different position.
Uniqueness
6-(1,2,2,2-Tetrafluoroethyl)pyridine-3-carboxylic acid is unique due to the presence of the tetrafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
属性
分子式 |
C8H5F4NO2 |
|---|---|
分子量 |
223.12 g/mol |
IUPAC 名称 |
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-6(8(10,11)12)5-2-1-4(3-13-5)7(14)15/h1-3,6H,(H,14,15) |
InChI 键 |
ZAMXYFLVQBSZDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)O)C(C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13468157.png)
![7-(but-2-yn-1-yl)-8-[(3E)-3-(hydroxyimino)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B13468164.png)
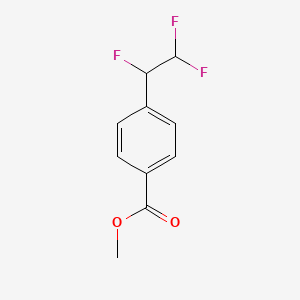
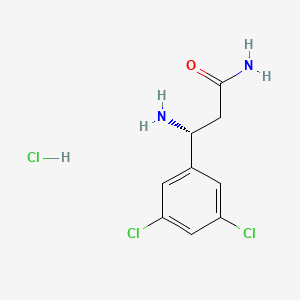

![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)

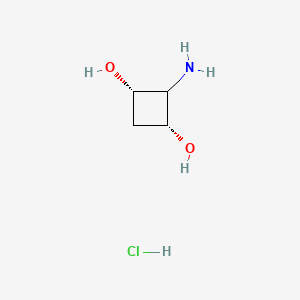
![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)
![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
